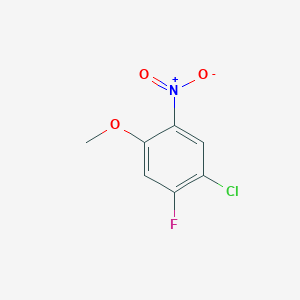

1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-fluoro-4-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZSTQPRYUSALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique arrangement of electron-withdrawing and donating groups, coupled with the presence of two different halogen atoms, imparts a distinct reactivity profile that is advantageous for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis and purification, comprehensive characterization data, and a discussion of its strategic application in the synthesis of targeted cancer therapeutics.

IUPAC Name and Chemical Properties

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene .[1]

This compound, with the molecular formula C₇H₅ClFNO₃, possesses a molecular weight of 205.57 g/mol .[1] It is a solid at room temperature and is characterized by the presence of four key functional groups on the benzene ring: a chloro group, a fluoro group, a methoxy group, and a nitro group. These substituents significantly influence the electron density distribution within the aromatic ring, thereby dictating its reactivity.

| Property | Value | Source |

| IUPAC Name | 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene | |

| CAS Number | 84478-76-2 | |

| Molecular Formula | C₇H₅ClFNO₃ | |

| Molecular Weight | 205.57 g/mol | |

| Appearance | Yellow solid | |

| InChI Key | CRONHBXGPYQWHX-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene is most commonly achieved through the methylation of its corresponding phenol precursor, 2-chloro-4-fluoro-5-nitrophenol. This Williamson ether synthesis is a robust and high-yielding reaction.[2]

Experimental Protocol: Synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Materials:

-

2-Chloro-4-fluoro-5-nitrophenol

-

Iodomethane (Methyl iodide)

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Distilled water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chloro-4-fluoro-5-nitrophenol (5.0 g, 26.1 mmol) in anhydrous acetone (100 mL) in a round-bottom flask equipped with a magnetic stirrer, add anhydrous potassium carbonate (18 g, 131 mmol).

-

To this stirred suspension, add iodomethane (8.0 mL, 131 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the acetone by rotary evaporation under reduced pressure.

-

Dilute the residue with distilled water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with distilled water (100 mL) and saturated brine solution (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene as a yellow solid.[2]

Expected Yield: 93%[2]

Purification:

The crude product obtained from the synthesis is often of high purity. However, if further purification is required, recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate can be employed. Column chromatography on silica gel can also be utilized for obtaining a highly pure product.

Caption: Synthetic workflow for 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Spectroscopic Characterization

The structural elucidation of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides key information about the aromatic protons. The spectrum of the title compound in DMSO-d₆ shows two multiplets in the aromatic region, one around δ 7.94-7.97 ppm and another at δ 7.81-7.83 ppm. The singlet at δ 3.95 ppm corresponds to the three protons of the methoxy group.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the methoxy group will appear upfield, while the six aromatic carbons will resonate at lower field, with their chemical shifts influenced by the attached substituents.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. C-O stretching for the methoxy group will be observed around 1250 cm⁻¹. The aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will be seen in the 1400-1600 cm⁻¹ region.[1]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (205.57 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Reactivity and Mechanistic Insights

The reactivity of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene is dominated by the principles of nucleophilic aromatic substitution (SₙAr). The potent electron-withdrawing nitro group, positioned para to the chloro substituent and ortho to the fluoro substituent, strongly activates the aromatic ring towards attack by nucleophiles. This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The chloro and fluoro groups serve as excellent leaving groups in SₙAr reactions.

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Applications in Drug Development

Halogenated and nitrated aromatic compounds are pivotal intermediates in the synthesis of numerous pharmaceuticals. The specific substitution pattern of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene makes it a valuable precursor for the synthesis of kinase inhibitors used in cancer therapy. While direct synthesis of major drugs from this exact starting material is not extensively documented in mainstream literature, its isomers and closely related analogues are key starting points for blockbuster drugs like Gefitinib and Osimertinib.[3][4]

The strategic importance of this molecular scaffold lies in its ability to undergo selective nucleophilic aromatic substitution reactions, allowing for the sequential introduction of various pharmacophoric groups. For instance, the chloro or fluoro group can be displaced by an aniline derivative, a common step in the synthesis of many kinase inhibitors. The nitro group can then be reduced to an amine, which can be further functionalized to build the core heterocyclic structure of the drug molecule.

The synthesis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor Gefitinib, for instance, involves the use of a substituted aniline which can be conceptually derived from a precursor like 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene.[3][5] Similarly, the synthesis of Osimertinib, another EGFR inhibitor, utilizes 4-fluoro-2-methoxy-5-nitroaniline, an isomer of the reduced form of the title compound, as a key starting material.[4] This highlights the industrial relevance of this class of compounds in constructing the core structures of targeted therapies.

Sources

- 1. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene and Its Isomer in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly in the realm of targeted therapies such as kinase inhibitors, the selection of starting materials and key intermediates is of paramount importance. The strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Substituted nitrobenzenes, particularly those bearing fluorine and chlorine atoms, are versatile building blocks, prized for their reactivity and their ability to impart desirable characteristics to the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene (CAS Number: 1089280-66-9) and its closely related isomer, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS Number: 84478-76-2). We will delve into their chemical properties, synthesis, and, most critically, their application as key intermediates in the development of novel therapeutics, including patented kinase inhibitors.

A notable point of clarification is the existence of two closely related isomers, which are sometimes cross-referenced in chemical databases. This guide will address both, given their relevance in synthetic chemistry.

Isomer 1: this compound Isomer 2: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Part 1: Physicochemical Properties and Identification

Understanding the fundamental properties of these isomers is the first step in their effective utilization in a laboratory setting. The presence of electron-withdrawing nitro and halogen groups, along with an electron-donating methoxy group, creates a unique electronic environment on the benzene ring, influencing its reactivity.

| Property | This compound | 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene |

| CAS Number | 1089280-66-9[2] | 84478-76-2[1] |

| Molecular Formula | C₇H₅ClFNO₃ | C₇H₅ClFNO₃ |

| Molecular Weight | 205.57 g/mol | 205.57 g/mol [1] |

| Appearance | Not explicitly stated in search results | Yellow solid |

| Melting Point | Not explicitly stated in search results | 72-75 °C[1] |

| Boiling Point | Not explicitly stated in search results | 307.9 °C at 760 mmHg |

| Purity | Typically >97% | Typically >98% |

Part 2: Synthesis of a Key Isomer: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

A reliable and scalable synthetic route is crucial for the consistent supply of a key intermediate in a drug development program. A well-documented method for the synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene involves the methylation of 2-Chloro-4-fluoro-5-nitrophenol.

Reaction Scheme:

Caption: A straightforward methylation reaction to produce the target intermediate.

Detailed Experimental Protocol:

This protocol is based on established literature procedures.

Materials:

-

2-Chloro-4-fluoro-5-nitrophenol

-

Iodomethane (Methyl Iodide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-4-fluoro-5-nitrophenol in anhydrous acetone.

-

Addition of Reagents: To this solution, add anhydrous potassium carbonate, followed by the dropwise addition of iodomethane at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, as indicated by TLC, remove the acetone under reduced pressure.

-

Extraction: To the residue, add water and extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization to obtain 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene as a yellow solid.

Part 3: Application in Drug Development - A Gateway to Kinase Inhibitors

The true value of these chloro-fluoro-methoxy-nitrobenzene isomers lies in their role as versatile intermediates in the synthesis of complex, biologically active molecules. The strategic placement of their functional groups allows for sequential and regioselective reactions, a cornerstone of modern medicinal chemistry. Patents in the pharmaceutical field provide authoritative evidence of their utility.

Nucleophilic Aromatic Substitution: The Key Transformation

The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring for nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the chloro or fluoro substituent by a variety of nucleophiles, a common strategy in the construction of kinase inhibitor scaffolds.

Case Study: Synthesis of Novel Protein Kinase Inhibitors

Several patents disclose the use of this compound (CAS 1089280-66-9) as a starting material for the synthesis of novel protein kinase inhibitors. These inhibitors are often designed to target specific kinases that are implicated in cancer cell proliferation and survival.

A representative synthetic pathway, as described in patent literature, is outlined below:

Caption: A common synthetic route leveraging the reactivity of the starting material.

Step-by-Step Logic:

-

Nucleophilic Aromatic Substitution (SNAr): The synthesis often commences with an SNAr reaction where the chlorine or fluorine atom on the nitrobenzene ring is displaced by a nitrogen-containing nucleophile. This nucleophile is typically a complex amine that will form a significant part of the final drug molecule. For instance, patent US20230322822A1 describes the reaction of this compound with 1-methyl-4-(4-piperidinyl)piperazine in the presence of a base like potassium carbonate.[3] This step is crucial for introducing a key side chain that often governs the molecule's interaction with the target protein.

-

Reduction of the Nitro Group: The nitro group, having served its purpose of activating the ring for the SNAr reaction, is then typically reduced to an amine. This is a common and well-established transformation in organic synthesis, often achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst) or with reducing agents like iron or tin(II) chloride in an acidic medium. This newly formed amino group provides a reactive handle for the next step in the synthesis.

-

Coupling with a Heterocyclic Core: The resulting aniline derivative is then coupled with another key building block, which is often a heterocyclic system such as a pyrimidine or a pyridine. This coupling reaction, which can be a nucleophilic substitution on the heterocycle or a palladium-catalyzed cross-coupling reaction, serves to assemble the core structure of the kinase inhibitor.

This modular approach, starting from a strategically functionalized building block like this compound, allows for the efficient and convergent synthesis of a diverse library of potential drug candidates. The specific nature of the amine nucleophile and the heterocyclic coupling partner can be varied to fine-tune the biological activity and properties of the final compounds.

Patents such as WO2022268229A1 and US10053477B2 also disclose the use of this versatile intermediate in the preparation of spirocyclic aryl phosphorus oxide and sulfide compounds, further highlighting its importance in generating novel chemical entities for drug discovery.[4][5]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling these nitrobenzene derivatives. They are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (chemically resistant), and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) for the specific compound before use for detailed safety and handling information.

Conclusion

This compound and its isomer are not merely laboratory chemicals; they are strategic tools in the hands of medicinal chemists. Their carefully orchestrated array of functional groups provides a pre-activated scaffold, amenable to a variety of chemical transformations that are central to the construction of complex drug molecules. The documented use of these compounds in the patent literature for the synthesis of novel kinase inhibitors underscores their significance in the ongoing quest for new and more effective targeted therapies. As drug development continues to evolve, the demand for such versatile and well-characterized building blocks will undoubtedly remain high, making a thorough understanding of their properties and reactivity an invaluable asset for any researcher in the field.

References

-

LookChem. (n.d.). Cas 84478-76-2, 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE. Retrieved from [Link]

- Google Patents. (2023). US20230322822A1 - Aryl phosphorous oxide compounds and use thereof.

- Google Patents. (2018). WO2018037223A1 - Antibiotic compounds.

- Google Patents. (2015). US Patent 10,053,477.

- Google Patents. (2022). WO2022268229A1 - Protein inhibitor or degrading agent, pharmaceutical composition containing same and pharmaceutical use.

- Google Patents. (2018). US10053477B2 - Spirocyclic aryl phosphorus oxide and aryl phosphorus sulfide.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 1089280-66-9 [chemicalbook.com]

- 3. US20230322822A1 - Aryl phosphorous oxide compounds and use thereof - Google Patents [patents.google.com]

- 4. WO2022268229A1 - Inhibiteur de protéine ou agent de dégradation, composition pharmaceutique le contenant et utilisation pharmaceutique - Google Patents [patents.google.com]

- 5. US10053477B2 - Spirocyclic aryl phosphorus oxide and aryl phosphorus sulfide - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is a substituted nitrobenzene derivative that holds significant interest for the chemical and pharmaceutical industries. Its unique arrangement of electron-withdrawing and donating groups on the aromatic ring makes it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and other complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1089280-66-9 | [2] |

| Molecular Formula | C₇H₅ClFNO₃ | [1] |

| Molecular Weight | 205.57 g/mol | [1] |

| Appearance | Yellow solid | [3] |

| Melting Point | 72-75 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Soluble in common organic solvents like ethanol and acetone. | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of its corresponding phenol precursor.[3]

Experimental Protocol:

Materials:

-

2-Chloro-4-fluoro-5-nitrophenol

-

Acetone

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Ethyl acetate

-

Distilled water

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloro-4-fluoro-5-nitrophenol (5.0 g, 26.1 mmol) in acetone (100 mL), add potassium carbonate (18 g, 131 mmol) and iodomethane (8.0 mL, 131 mmol) at room temperature.[3]

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

-

Upon completion, remove the solvent by evaporation under reduced pressure.[3]

-

Dilute the residue with distilled water (100 mL) and extract with ethyl acetate (3 x 100 mL).[3]

-

Combine the organic layers and wash sequentially with distilled water (100 mL) and saturated saline solution (100 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.[3]

Yield: 5.0 g (93%)[3]

¹H NMR Data (400 MHz, DMSO-d₆): δ 7.94-7.97 (m, 1H), 7.81-7.83 (m, 1H), 3.95 (s, 3H).[3]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is largely dictated by the presence of multiple functional groups on the benzene ring. The strong electron-withdrawing nitro group, in conjunction with the halogen substituents, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[6][7]

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reaction for this compound is nucleophilic aromatic substitution. The electron-deficient aromatic ring is susceptible to attack by nucleophiles, leading to the displacement of one of the leaving groups, typically the chlorine or fluorine atom. The nitro group, positioned ortho and para to the halogens, plays a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[6]

Caption: General mechanism of nucleophilic aromatic substitution.

The regioselectivity of the substitution (i.e., whether the chloro or fluoro group is displaced) depends on several factors, including the nature of the nucleophile, the reaction conditions, and the relative activation of the C-Cl and C-F bonds by the other substituents. Generally, the C-F bond is more polarized and can be more susceptible to nucleophilic attack.

This reactivity makes this compound a valuable precursor for introducing a variety of functionalities onto the aromatic ring, which is a key strategy in the synthesis of complex molecules.[8]

Applications in Drug Development

Substituted nitroaromatic compounds are important building blocks in medicinal chemistry.[9][10] The functional groups present in this compound offer multiple points for modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. The halogen atoms provide handles for cross-coupling reactions or further nucleophilic substitutions, enabling the construction of more complex molecular architectures. For instance, similar fluoronitrobenzoic acids have been utilized as versatile starting materials for the solid-phase synthesis of various heterocyclic scaffolds, which are prevalent in many drug molecules.[11]

Caption: Synthetic pathways for generating diverse molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[4][12][13]

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Avoid inhalation of dust and contact with skin and eyes.[13]

-

In case of contact, wash the affected area thoroughly with soap and water.[4]

-

If inhaled, move to fresh air.[4]

-

In case of ingestion, rinse the mouth with water and seek medical attention.[4]

Storage:

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties and predictable reactivity, primarily through nucleophilic aromatic substitution, make it an attractive starting material for the synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to advance, the demand for such versatile building blocks is likely to grow, further highlighting the importance of this compound.

References

-

Capot Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

- Smith, J. G., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Critical Role of Building Blocks in Custom Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. Retrieved from [Link]

-

PubMed. (2013, January 14). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1089280-66-9 [chemicalbook.com]

- 3. 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. 1-Chloro-2-Methoxy-4-Nitrobenzene | Properties, Uses, Safety Data & Supplier in China [chlorobenzene.ltd]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. frontiersin.org [frontiersin.org]

- 10. nbinno.com [nbinno.com]

- 11. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic approach to the synthesis of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The document outlines a robust synthetic protocol, grounded in established principles of organic chemistry, and offers insights into the mechanistic rationale and experimental considerations. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to confidently approach the synthesis of this and structurally related molecules.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound. Its unique substitution pattern, featuring chloro, fluoro, methoxy, and nitro groups, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, enabling the construction of more complex molecular architectures. The nitro group, in particular, can be readily reduced to an amine, providing a key handle for amide bond formation or the construction of heterocyclic rings, which are prevalent in many biologically active molecules.

Strategic Synthesis Approach: Electrophilic Aromatic Substitution

The most direct and logical approach to the synthesis of this compound is through the electrophilic aromatic substitution of a suitable precursor. The target molecule can be efficiently prepared by the nitration of 1-chloro-2-fluoro-4-methoxybenzene. The methoxy group is a strong activating group and is ortho-, para-directing, while the chloro and fluoro groups are deactivating but also ortho-, para-directing. The directing effects of these substituents will guide the incoming nitro group to the desired position.

Mechanistic Rationale

The nitration of 1-chloro-2-fluoro-4-methoxybenzene proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is initiated by the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The highly electrophilic nitronium ion is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluoro-4-methoxybenzene to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The final step involves the deprotonation of the sigma complex by a weak base (such as water or bisulfate ion) to restore the aromaticity of the ring and yield the desired product, this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the nitration of 1-chloro-2-fluoro-4-methoxybenzene.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Chloro-2-fluoro-4-methoxybenzene | Reagent | Commercially Available |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Standard Supplier |

| Concentrated Nitric Acid (HNO₃) | ACS Grade | Standard Supplier |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Standard Supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Standard Supplier |

| Ice |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-chloro-2-fluoro-4-methoxybenzene (1.0 eq). Dissolve the starting material in dichloromethane (10 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Visualization of the Synthetic Pathway

Reaction Scheme

Caption: Nitration of 1-chloro-2-fluoro-4-methoxybenzene.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants. A singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for all seven carbon atoms, with chemical shifts influenced by the substituents. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (205.57 g/mol ).[1] |

| Melting Point | A sharp melting point, indicating high purity. |

Safety and Handling

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

-

The nitration reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.

Conclusion

The synthesis of this compound via electrophilic nitration of 1-chloro-2-fluoro-4-methoxybenzene is a reliable and scalable method. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol. The strategic insights and practical guidance presented herein are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

-

PubChem. (n.d.). 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Capot Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene for Research Applications

This guide provides an in-depth analysis of the safety considerations and handling protocols for 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, particularly in the context of a compound with limited published toxicological data. Our core principle is the establishment of a self-validating system of safety, where procedures are grounded in the known chemistry of the molecule's functional groups and a conservative assessment of potential risks.

Compound Identification and Physicochemical Profile

This compound is a substituted nitrobenzene derivative. Its utility in synthetic chemistry, particularly as a building block, necessitates a thorough understanding of its properties. A significant challenge in handling this compound is the absence of comprehensive, publicly available data on its physical and toxicological characteristics. The information available is often limited or derived from structurally similar compounds. This data gap mandates a highly cautious and proactive approach to safety.

Chemical Structure

Caption: Workflow for donning and doffing PPE.

Standard Operating Procedures (SOPs)

SOP for Handling and Storage

-

Preparation: Before retrieving the compound, ensure the fume hood is operational, all necessary PPE is donned, and spill cleanup materials are available.

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated place. [1] * Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic. [1] * Consider storing under an inert gas like argon or nitrogen. [1] * Store separately from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents. [1]

-

SOP for Accidental Release

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

-

Protect: Don appropriate PPE, including respiratory protection if necessary. [1]3. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain & Clean:

-

Do not allow the product to enter drains or waterways. [1] * Carefully sweep or shovel the spilled solid into a suitable, labeled, and closed container for disposal. [1] * Crucially, perform this action without creating dust. [1]If appropriate, gently moistening the powder may help, but only if water is not reactive with the compound.

-

Clean the spill area with a suitable solvent and decontaminate surfaces.

-

-

Dispose: Treat all cleanup materials and spilled product as hazardous waste.

Emergency Response Protocols

Exposure Response

Immediate action is critical in any exposure event. The general advice for all exposures is to consult a physician and provide them with the Safety Data Sheet. [1]

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | 1. Move the person to fresh air immediately.<[1]br>2. If breathing is difficult or has stopped, provide artificial respiration.<[1]br>3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water.<[1]br>2. Remove contaminated clothing while washing.3. Seek medical attention. |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.<[1]br>2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.<[1]br>2. Rinse the mouth thoroughly with water.<[1]br>3. Seek immediate medical attention. |

Caption: Decision workflow for emergency exposure response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [1]* Hazards from Combustion: Fires involving this compound will produce hazardous and toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. [1]* Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA). [1]

Waste Management and Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Protocol:

-

Collect surplus and non-recyclable solutions in a designated, sealed, and clearly labeled hazardous waste container.

-

Contaminated solid waste (e.g., paper towels, gloves) should be placed in a separate, sealed hazardous waste container.

-

Contact a licensed professional waste disposal service for final disposal. [1]The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber. [1] 4. Dispose of contaminated packaging as unused product. [1]

-

References

- MSDS of this compound. Capot Chemical.

- 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

- 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene AldrichCPR. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Chloro-2-fluoronitrobenzene. Fisher Scientific.

- Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE. ChemicalBook.

- 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene.

- SAFETY DATA SHEET - o-Nitrochlorobenzene. Fisher Scientific.

- SAFETY DATA SHEET - 1-CHLORO-2-FLUORO-3-NITROBENZENE. ChemScene.

- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.

- Report for NITROAROMATIC COMPOUNDS, HALOGEN

- SAFETY DATA SHEET - 2-Chloro-5-fluoronitrobenzene. Fisher Scientific.

- ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Inchem.org.

- Safety D

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, a substituted nitroaromatic compound of interest in synthetic chemistry and drug discovery. In the absence of extensive empirical solubility data in public literature, this document establishes a robust predictive framework grounded in fundamental physicochemical principles. We will dissect the molecular structure of the target compound to forecast its behavior in various organic solvents. Furthermore, this guide presents a definitive, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data. Safety protocols for handling this class of compound are also detailed, ensuring best practices in a laboratory setting.

Physicochemical Characterization of the Solute: this compound

To understand the solubility of a compound, one must first understand the molecule itself. The principle of "like dissolves like" is the cornerstone of solubility prediction, meaning a substance's properties dictate which solvents will be effective.[1]

Molecular Structure: C₇H₅ClFNO₃ Molecular Weight: 205.57 g/mol

The structure consists of a benzene ring, which is inherently nonpolar, substituted with five functional groups:

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The oxygen atoms can act as hydrogen bond acceptors. The presence of a nitro group is known to make aromatic compounds resistant to oxidative degradation.[2]

-

Chloro Group (-Cl): An electronegative halogen that contributes to the molecule's overall polarity through a dipole moment.

-

Fluoro Group (-F): The most electronegative element, creating a strong C-F dipole. The fluorine atom can also act as a weak hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): A moderately polar group containing an oxygen atom that can serve as a hydrogen bond acceptor.

The asymmetrical arrangement of these polar functional groups on the benzene ring ensures that this compound is a polar molecule with a significant net dipole moment. Its solubility will be governed by its ability to participate in dipole-dipole interactions, London dispersion forces, and its capacity to accept hydrogen bonds from protic solvents.

Theoretical Framework and Predicted Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute interactions (lattice energy) and the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Influence of Intermolecular Forces on Solubility

The following diagram illustrates the key relationships between the solute, the solvent, and the resulting solubility, governed by intermolecular forces.

Caption: Factors influencing the solubility of the target compound.

Predicted Solubility in Common Organic Solvents

Based on the molecular characteristics, we can predict the solubility of this compound across different solvent classes. Aromatic nitro compounds are generally soluble in various organic solvents but have low solubility in water.[3][4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The nonpolar benzene ring offers some compatibility, but the highly polar functional groups cannot be effectively solvated, making it difficult to overcome the crystal lattice energy of the solute. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Good to High | These solvents possess significant dipole moments that can effectively interact with the polar sites of the solute via dipole-dipole interactions. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | As highly polar solvents, DMSO and DMF are excellent at solvating polar molecules. Their ability to act as strong hydrogen bond acceptors further stabilizes the solute in solution. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | These solvents can engage in strong dipole-dipole interactions. Crucially, they can act as hydrogen bond donors to the oxygen and fluorine atoms on the solute, providing a powerful solvation mechanism. |

Gold-Standard Experimental Protocol: The Shake-Flask Method

To move from prediction to empirical fact, a rigorous experimental approach is necessary. The shake-flask method is widely considered the most reliable technique for measuring the thermodynamic solubility of a compound.[5][6]

Rationale for Method Selection

The shake-flask method directly measures the saturation point of a compound in a solvent at a controlled temperature, representing a true thermodynamic equilibrium. This makes it the definitive standard for generating accurate solubility data, crucial for applications in drug formulation, reaction chemistry, and crystallization.[7][8]

Experimental Workflow Diagram

The following workflow outlines the critical steps of the shake-flask method.

Caption: Standard workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Solutions: For each solvent to be tested, add an excess amount of solid this compound to a vial. "Excess" means enough solid is added so that undissolved material is clearly visible after the equilibration period. A starting point is to add ~10-20 mg of solute to 2-3 mL of solvent.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and agitate vigorously for 24 to 72 hours. The extended time is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for at least one hour to let the undissolved solids settle. Carefully extract a sample from the clear supernatant. To ensure no solid particulates are transferred, either centrifuge the vial and draw from the top layer, or filter the supernatant through a chemically inert syringe filter (e.g., PTFE for organic solvents).

-

Sample Dilution: Accurately pipette a known volume of the clear, saturated filtrate into a volumetric flask and dilute with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. The concentration is determined by comparing the instrument response to a calibration curve prepared from stock solutions of known concentrations.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Safety and Handling for Aromatic Nitro Compounds

Substituted nitroaromatic compounds require careful handling due to their potential toxicity. The primary hazards associated with this class of chemicals are cyanosis upon acute exposure and potential for long-term organ effects.[9] Many are readily absorbed through the skin.[9]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves to prevent skin contact. Change gloves immediately if contamination occurs.

-

Wear chemical safety goggles or a face shield.

-

Use a lab coat to protect clothing.

-

-

Handling: Avoid creating dust when weighing or transferring the solid. Clean up spills promptly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste materials and contaminated articles in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This guide establishes a robust framework for understanding and determining the solubility of this compound. Based on its highly polar, multifunctional structure, it is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with good solubility in polar protic solvents and lower solubility in nonpolar media. For definitive quantitative data, the detailed shake-flask protocol provided herein serves as the gold-standard methodology. Adherence to the outlined safety procedures is paramount to ensure the well-being of laboratory personnel working with this and related nitroaromatic compounds.

References

- Burdick & Jackson. "Polarity Index." Accessed December 31, 2025.

-

Department of Chemistry, University of Rochester. "Solvents and Polarity." Accessed December 31, 2025. [Link]

- Hoye, T.R. "Properties of Common Organic Solvents." University of Minnesota, September 8, 2022.

-

Kramer, S. et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. Accessed December 31, 2025. [Link]

-

Malykhin, M.V. et al. "How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?" CrystEngComm, 2022. [Link]

-

protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Last updated December 9, 2024. [Link]

-

Ramezani, M. et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. "Nitrocompounds, Aromatic." Last updated August 3, 2011. [Link]

-

uHPLCs. "Comparison Of The Polarity Of Organic Solvents." Last updated March 29, 2023. [Link]

-

Solubility of Things. "Solubility of Nitrobenzene." Accessed December 31, 2025. [Link]

-

Spain, J.C. et al. "Nitroaromatic Compounds, from Synthesis to Biodegradation." PMC - NIH, 2011. [Link]

-

Stoessel, F. "Runaway Reaction Hazards in Processing Organic Nitro Compounds." ACS Publications, 1998. [Link]

-

Khan, I. et al. "Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives." Frontiers in Chemistry, 2024. [Link]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. iloencyclopaedia.org [iloencyclopaedia.org]

Spectroscopic Characterization of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene: A Predictive and Methodological Guide

Abstract

Introduction: The Structural Context

1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is a poly-substituted aromatic compound with a unique arrangement of electron-withdrawing and electron-donating groups. The interplay of the chloro, fluoro, methoxy, and nitro substituents on the benzene ring creates a distinct electronic environment, which in turn governs its chemical reactivity and spectroscopic properties. Understanding this intricate electronic landscape is crucial for predicting its behavior in various chemical and biological systems. Spectroscopic analysis provides the foundational data for this understanding.

This guide will dissect the expected spectroscopic characteristics of the molecule, providing a baseline for researchers synthesizing or working with this compound. The causality behind the predicted spectral features will be explained, grounding the analysis in the fundamental principles of chemical structure and spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the anisotropic effect of the aromatic ring and the electronic effects of the substituents.

-

H-3 and H-6 Protons: These are the two aromatic protons. Their chemical shifts will be significantly downfield due to the deshielding effects of the electronegative halogen and nitro groups. The methoxy group, being electron-donating, will provide some shielding. The relative positions of these protons will be crucial for assignment.

-

Methoxy Protons (-OCH₃): A singlet corresponding to the three equivalent protons of the methoxy group is expected. Its chemical shift will be in the typical range for aryl methyl ethers.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.5 - 7.8 | d | JH-F ≈ 7-9 Hz | Ortho to the electron-withdrawing nitro group and meta to the chloro group. The primary splitting will be due to coupling with the adjacent fluorine. |

| H-6 | 7.2 - 7.5 | d | JH-F ≈ 2-4 Hz | Ortho to the electron-donating methoxy group and ortho to the chloro group. The smaller coupling constant is expected for a meta H-F interaction. |

| -OCH₃ | 3.9 - 4.1 | s | N/A | Typical range for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-Cl) | 120 - 125 | Attached to an electronegative chlorine, but shielded by the ortho-fluoro and para-methoxy groups. |

| C-2 (C-F) | 150 - 155 (d, ¹JC-F ≈ 240-260 Hz) | Directly bonded to fluorine, resulting in a large one-bond C-F coupling and a significant downfield shift. |

| C-3 | 115 - 120 | Influenced by the ortho-nitro and para-chloro groups. |

| C-4 (C-OCH₃) | 155 - 160 | Attached to the electron-donating methoxy group, leading to a downfield shift. |

| C-5 (C-NO₂) | 140 - 145 | Attached to the strongly electron-withdrawing nitro group. |

| C-6 | 110 - 115 | Shielded by the ortho-methoxy group. |

| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the nitro group, the C-O bond of the ether, and the carbon-halogen bonds.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | Characteristic of C-H bonds on an aromatic ring.[1][2] |

| 1600 - 1585 & 1500 - 1400 | Aromatic C=C stretching | Medium to Strong | These bands are characteristic of the benzene ring vibrations.[1][2] |

| 1550 - 1500 & 1350 - 1300 | Asymmetric & Symmetric NO₂ stretch | Strong | The two strong absorptions are definitive for a nitro group. |

| 1275 - 1200 | Aryl-O stretching (asymmetric) | Strong | Characteristic of the C-O bond in an aryl ether. |

| 1075 - 1020 | Aryl-O stretching (symmetric) | Medium | Characteristic of the C-O bond in an aryl ether. |

| 1100 - 1000 | C-F stretch | Strong | The carbon-fluorine bond gives a strong absorption in this region. |

| 800 - 600 | C-Cl stretch | Medium to Strong | The carbon-chlorine bond absorption is typically found in this region. |

| 900 - 675 | C-H out-of-plane bending | Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring.[1] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₇H₅ClFNO₃. The nominal molecular weight is 205 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum should show a molecular ion peak at m/z 205 and an M+2 peak at m/z 207 with an intensity of about one-third of the M⁺ peak.

Predicted Fragmentation Pattern

Electron ionization (EI) is expected to induce several fragmentation pathways. The stability of the aromatic ring will influence the fragmentation, with cleavages of the substituent groups being prominent.

Table 4: Predicted Major Fragments in the Mass Spectrum

| m/z | Proposed Fragment Ion | Description of Fragmentation Pathway |

| 205/207 | [C₇H₅ClFNO₃]⁺ | Molecular ion (M⁺) |

| 190/192 | [C₆H₂ClFNO₃]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |

| 175/177 | [C₇H₅ClFO₂]⁺ | Loss of a nitro radical (•NO₂). |

| 159/161 | [C₇H₅ClFO]⁺ | Loss of a nitro group (NO₂) and an oxygen atom. |

| 140 | [C₆H₅ClFO]⁺ | Loss of a nitro group and a methyl group. |

| 111/113 | [C₆H₄Cl]⁺ | Loss of the fluoro, methoxy, and nitro groups. |

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for sharp signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0 to 220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary to obtain a good signal-to-noise ratio.

-

IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogeneous dispersion.

-

Transfer the powdered mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (GC-MS with Electron Ionization):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample will be vaporized and separated on the GC column.

-

As the analyte elutes from the column, it will enter the MS ion source, where it will be ionized and fragmented.

-

The mass spectrometer will scan a range of m/z values (e.g., 40-500) to detect the molecular ion and fragment ions.

-

Visualizations

Diagram 1: Molecular Structure and Numbering

Caption: Molecular structure of this compound with atom numbering.

Diagram 2: Spectroscopic Analysis Workflow

References

A Comprehensive Technical Guide to 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, a key chemical intermediate with significant potential in pharmaceutical synthesis and drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of its commercial availability, safe handling, synthetic utility, and analytical characterization.

Introduction: The Strategic Importance of Functionalized Nitroaromatics

This compound (CAS No. 1089280-66-9) is a highly functionalized aromatic compound. Its unique substitution pattern, featuring a chloro, fluoro, methoxy, and nitro group, makes it a versatile building block in organic synthesis. Nitroaromatic compounds are pivotal intermediates in the pharmaceutical industry, often serving as precursors to anilines which are core scaffolds in a multitude of therapeutic agents.[1] The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) groups on the benzene ring activates it for various chemical transformations, offering multiple avenues for molecular elaboration.

The strategic incorporation of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Similarly, the chloro and nitro functionalities provide reactive handles for nucleophilic aromatic substitution and reduction reactions, respectively. This multi-functional nature positions this compound as a valuable starting material for the synthesis of complex and novel drug candidates.

Commercial Availability and Supplier Landscape

This compound is available from a number of specialized chemical suppliers. Researchers should, however, exercise diligence in verifying the identity and purity of the supplied material, as several constitutional isomers exist.

Table 1: Prominent Commercial Suppliers of this compound and Related Isomers

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | This compound | 1089280-66-9 | ≥95% | Research quantities available. |

| BLDpharm | This compound | 1089280-66-9 | 97% | Available for online ordering. |

| Capot Chemical | This compound | 1089280-66-9 | 97% | Provides Material Safety Data Sheet. |

| Simson Pharma Limited | 1-Chloro-5-fluoro-2-methyl-4-nitro-benzene | 112108-73-3 | - | Isomer, Certificate of Analysis provided.[3] |

| Matrix Scientific | 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | 84478-76-2 | - | Isomer with specified melting point.[4] |

Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Purity and availability may vary. It is crucial to confirm the CAS number (1089280-66-9) for the specific target compound.

Safety, Handling, and Storage: A Self-Validating System

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

Key Safety Considerations:

-

Toxicity: While specific toxicological data for this compound is limited, related nitroaromatic compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[5]

-

Irritation: May cause skin and eye irritation.[1]

-

Handling: Avoid dust formation. Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

A self-validating safety protocol involves consistent adherence to these guidelines and regular review of the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Utility and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The nitro group can be readily reduced to an aniline, a critical transformation in the synthesis of many pharmaceuticals.[6]

A plausible synthetic route to valuable aniline derivatives can be conceptualized based on established methodologies for related compounds. For instance, a patented process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline involves the nitration of a protected 4-fluoro-2-methoxyaniline.[7] A similar strategy could likely be adapted for the synthesis of the target compound or its derivatives.

Caption: Conceptual workflow for the synthesis and elaboration of this compound.

The resulting aniline can then be further functionalized. The presence of the chloro and fluoro substituents allows for selective nucleophilic aromatic substitution reactions, enabling the introduction of various pharmacophoric groups. The methoxy group can also be a site for modification, for example, through ether cleavage. This multi-faceted reactivity makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs. The role of nitro-, chloro-, and fluoro-substituted aromatics in the design of antileishmanial and antichagasic compounds has been highlighted, suggesting potential therapeutic areas for derivatives of this compound.[8]

Analytical Characterization: Ensuring Purity and Identity

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the routine analysis of this compound.

Table 2: Proposed Starting Conditions for HPLC Method Development

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is recommended to ensure good separation from potential impurities. |

| Detection | UV at a wavelength of maximum absorbance (e.g., ~254 nm or determined by UV scan) | Nitroaromatic compounds typically have strong UV absorbance. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Table 3: Proposed Starting Conditions for GC-MS Method Development

| Parameter | Recommended Condition | Rationale |

| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Offers good resolution for a wide range of aromatic compounds. |

| Injection Mode | Splitless | For trace analysis and improved sensitivity. |

| Injector Temperature | 250 °C | To ensure complete volatilization of the analyte. |

| Oven Program | Start at a lower temperature (e.g., 80 °C) and ramp to a higher temperature (e.g., 280 °C) | To effectively separate the target compound from any impurities. |

| Carrier Gas | Helium at a constant flow rate | Inert carrier gas for GC-MS. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |

| Scan Range | 50-350 amu | To capture the molecular ion and key fragment ions. |

The mass spectrum will provide a unique fingerprint for the compound, confirming its molecular weight and fragmentation pattern, which is crucial for unambiguous identification.

Caption: A typical analytical workflow for the quality control of this compound.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its rich functionality provides a platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its commercial availability, safe handling procedures, and appropriate analytical methods is paramount for its effective utilization in a research and development setting. This guide provides a foundational framework for scientists to confidently incorporate this valuable intermediate into their synthetic endeavors.

References

-

Capot Chemical. (n.d.). MSDS of this compound. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

-

MDPI. (2014). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

MDPI. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1098-1108. Retrieved from [Link]

-

MedCrave. (2018). Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

-

Kamdem, B. P., & Ferreira, E. I. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current drug targets, 22(4), 379–398. Retrieved from [Link]

-

Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-